

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromoisophthalaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromoisophthalaldehyde*

Cat. No.: *B057381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring two reactive aldehyde moieties and a bromine atom on a central benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of **5-Bromoisophthalaldehyde**, offering insights into its chemical behavior and practical guidance for its application in research and development. We will explore its participation in key reactions such as Schiff base formation, palladium-catalyzed cross-coupling reactions, and various condensation reactions. Furthermore, this document will address the critical aspects of its stability, handling, and storage to ensure its effective utilization in the laboratory.

Introduction

5-Bromoisophthalaldehyde, with the CAS number 120173-41-3, is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules. The strategic placement of its functional groups—two aldehydes at the 1 and 3 positions and a bromine atom at the 5 position of the benzene ring—offers orthogonal reactivity. The aldehyde groups are prime sites for nucleophilic addition and condensation reactions, while the bromo substituent is amenable to a variety of metal-catalyzed cross-coupling reactions. This dual reactivity profile makes **5-Bromoisophthalaldehyde** an attractive starting material for the construction of

macrocycles, polymers, and pharmacologically active compounds. This guide aims to be a comprehensive resource for scientists, providing the necessary technical details to harness the full synthetic potential of this valuable compound.

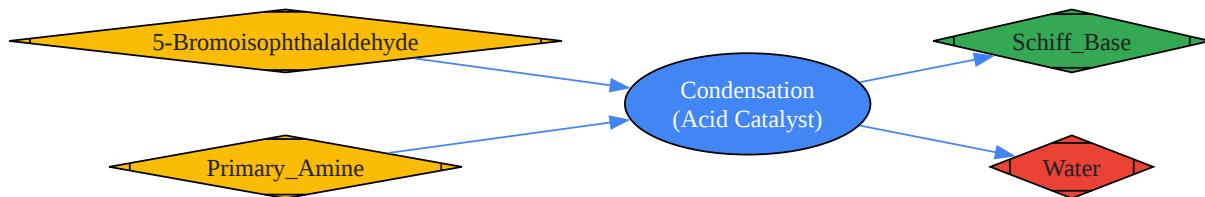
Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromoisophthalaldehyde** is essential for its effective use in synthesis and for ensuring safe handling and storage.

Property	Value	Reference(s)
CAS Number	120173-41-3	[1][2]
Molecular Formula	C ₈ H ₅ BrO ₂	[2][3]
Molecular Weight	213.03 g/mol	[2][3]
Appearance	White to off-white or pale-yellow solid	[3]
Melting Point	120-130 °C	[4]
Boiling Point (Predicted)	307.1 ± 27.0 °C	[5]
Density (Predicted)	1.652 ± 0.06 g/cm ³	[5]
Solubility	Soluble in many organic solvents such as THF, DMF, and chlorinated solvents.	
Purity	Typically >98% (GC)	[4]

Core Reactivity of 5-Bromoisophthalaldehyde

The reactivity of **5-Bromoisophthalaldehyde** is dominated by its two primary functional groups: the aldehyde moieties and the aryl bromide. This section details the key transformations this molecule can undergo.


Reactions of the Aldehyde Groups

The two aldehyde groups are susceptible to a wide range of nucleophilic additions and condensation reactions, making them ideal handles for molecular elaboration.

The condensation of the aldehyde groups with primary amines to form imines (Schiff bases) is one of the most fundamental and widely utilized reactions of **5-Bromoisophthalaldehyde**. This reaction is often catalyzed by a small amount of acid and proceeds with the elimination of water. The resulting di-imine compounds are valuable ligands in coordination chemistry and key precursors in the synthesis of macrocyclic structures.

Experimental Protocol: General Procedure for Schiff Base Synthesis

- Dissolve **5-Bromoisophthalaldehyde** (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Add the primary amine (2 equivalents) to the solution.
- Add a catalytic amount of acetic acid (e.g., a few drops).
- Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the Schiff base product often precipitates from the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

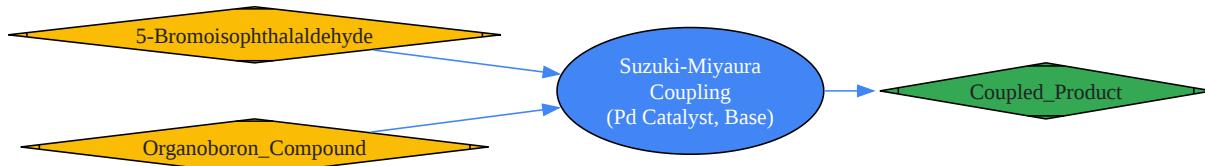
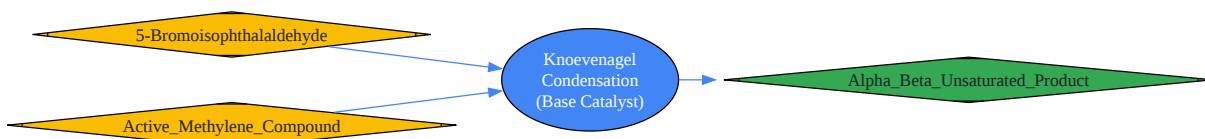


[Click to download full resolution via product page](#)

Diagram of Schiff Base Formation from **5-Bromoisophthalaldehyde**.

The Knoevenagel condensation involves the reaction of the aldehyde groups with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form α,β -unsaturated products.^{[6][7][8][9][10]} This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Knoevenagel Condensation

- To a solution of **5-Bromoisophthalaldehyde** (1 equivalent) and the active methylene compound (2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), add a catalytic amount of a base (e.g., piperidine, triethylamine, or DBU).^{[7][8]}
- Stir the mixture at room temperature or with heating. The reaction progress can be monitored by TLC.
- Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with a dilute acid. Purification is typically achieved by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. name-reaction.com [name-reaction.com]
- 2. 5-Bromoisophthalaldehyde , 98% , 120173-41-3 - CookeChem [cookechem.com]
- 3. 5-Bromoisophthalaldehyde | 120173-41-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-BROMOISOPHTHALALDEHYDE | 120173-41-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromoisophthalaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057381#5-bromoisophthalaldehyde-reactivity-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com